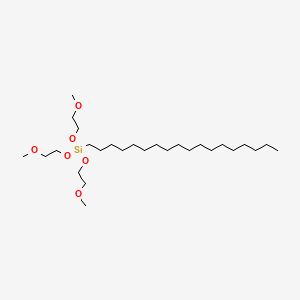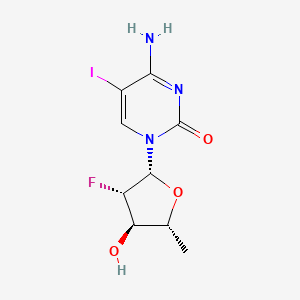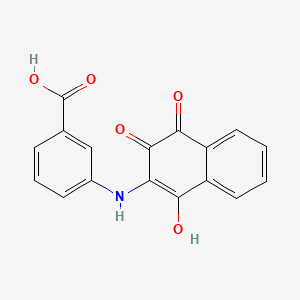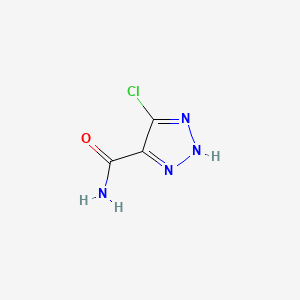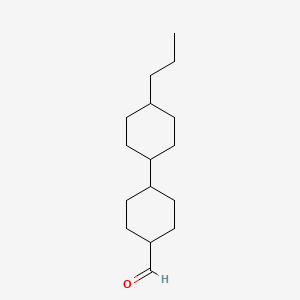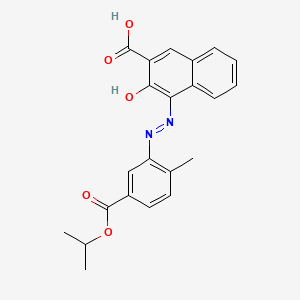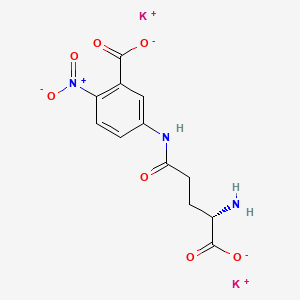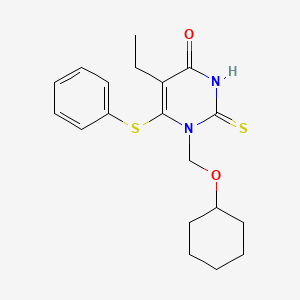
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is a complex organic compound with a unique structure that includes ethyl, cyclohexyloxy, phenylthio, and thiouracil groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the cyclohexyloxy group: This step involves the reaction of cyclohexanol with an appropriate alkylating agent under basic conditions.
Introduction of the phenylthio group: This can be achieved by reacting a phenylthiol with a suitable halide or sulfonate ester.
Construction of the thiouracil core: This step involves the cyclization of a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.
Final assembly: The intermediate compounds are then combined under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiouracil core can be reduced to form dihydro derivatives.
Substitution: The ethyl and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, sulfonate esters.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydro derivatives.
Substitution products: Various alkylated or functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors and signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-1-hexene: A simpler compound with a similar alkyl group.
1-Ethyl-5-methylcyclohexene: Another compound with a cyclohexyl group.
Thiouracil derivatives: Compounds with a similar thiouracil core but different substituents.
Uniqueness
5-Ethyl-1-((cyclohexyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
136160-41-3 |
|---|---|
Fórmula molecular |
C19H24N2O2S2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
1-(cyclohexyloxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C19H24N2O2S2/c1-2-16-17(22)20-19(24)21(13-23-14-9-5-3-6-10-14)18(16)25-15-11-7-4-8-12-15/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,20,22,24) |
Clave InChI |
SJTXRYWYJVKJBO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=S)NC1=O)COC2CCCCC2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




